6-amino-N-benzyl-N-methylpyridine-3-carboxamide
Overview
Description
6-Amino-N-benzyl-N-methylpyridine-3-carboxamide is a chemical compound with the molecular formula C14H15N3O. It is a derivative of pyridine, featuring an amino group, a benzyl group, and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-N-benzyl-N-methylpyridine-3-carboxamide typically involves the following steps:
Benzylamine and Methylamine Reaction: The initial step involves the reaction of benzylamine with methylamine to form the benzyl-methyl intermediate.
Pyridine-3-carboxylic Acid Derivative Formation: The intermediate is then reacted with pyridine-3-carboxylic acid or its derivatives to introduce the carboxamide group.
Amination: Finally, the amination step introduces the amino group at the 6-position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Large-scale production would also require purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-N-benzyl-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced amines or other derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
6-Amino-N-benzyl-N-methylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis and can be used to create more complex molecules.
Biology: The compound may be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-amino-N-benzyl-N-methylpyridine-3-carboxamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system and the desired outcome.
Comparison with Similar Compounds
6-Amino-N-methylpyridine-3-carboxamide: Similar structure but lacks the benzyl group.
N-Benzyl-N-methylpyridine-3-carboxamide: Similar structure but lacks the amino group.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
6-amino-N-benzyl-N-methylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(10-11-5-3-2-4-6-11)14(18)12-7-8-13(15)16-9-12/h2-9H,10H2,1H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSZUVDTNDVMED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.